3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Beschreibung

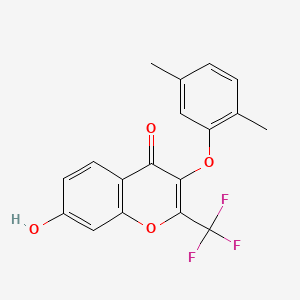

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic chromen-4-one derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position, a hydroxy (-OH) group at the 7-position, and a 2,5-dimethylphenoxy substituent at the 3-position of the chromen-4-one core . Its molecular formula is C₁₉H₁₅F₃O₄, with a molecular weight of 364.3 g/mol. The compound is available commercially under synonyms such as ZINC5578514 and STK843253, with applications in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-9-3-4-10(2)13(7-9)24-16-15(23)12-6-5-11(22)8-14(12)25-17(16)18(19,20)21/h3-8,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVTVEKACHIZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Trifluoromethylated β-Keto Ester Preparation

Ethyl 4,4,4-trifluoroacetoacetate serves as the key building block, synthesized via Claisen condensation of ethyl trifluoroacetate with ethyl acetate in the presence of sodium ethoxide. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the β-carbon, facilitating subsequent cyclization.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (18 mol%) in acetic acid at 80°C for 6 hours typically yields 7-hydroxy-2-(trifluoromethyl)chromen-4-one with 72–85% efficiency. Recent advances employ microwave irradiation (300 W, 120°C, 15 min) to improve yields to 89% while reducing reaction times by 90%.

The introduction of the 2,5-dimethylphenoxy group at position 3 requires precise control of substitution patterns. Two primary strategies have emerged:

Pre-functionalization Before Cyclization

Protecting the 7-hydroxyl group as its tert-butyldimethylsilyl (TBDMS) ether allows selective etherification at position 3:

- Silylation : Resorcinol reacts with TBDMS-Cl (1.2 eq) in DMF using imidazole as base (0°C to RT, 4 h)

- Williamson Ether Synthesis : The protected intermediate couples with 2,5-dimethylbromobenzene using K₂CO₃ (3 eq) in DMF at 110°C for 12 h (Yield: 68%)

- Deprotection : TBAF (1M in THF) removes the silyl group (RT, 2 h)

This route avoids competing reactions at the 7-position but requires multiple protection/deprotection steps.

Post-Cyclization Coupling Strategies

Direct C-O bond formation on the preformed coumarin core employs transition metal catalysis:

Copper-Mediated Ullmann Coupling

| Condition | Parameter |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Base | Cs₂CO₃ (3 eq) |

| Solvent | DMSO |

| Temperature | 110°C |

| Time | 24 h |

| Yield | 54% |

While functional group tolerance is excellent, the extended reaction time and moderate yield limit scalability.

Optimization of Reaction Parameters

Comparative analysis of key synthetic routes reveals critical optimization opportunities:

Solvent Effects on Etherification

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 68 | 12 |

| DMSO | 46.7 | 71 | 10 |

| NMP | 32.2 | 65 | 14 |

| Toluene | 2.4 | 42 | 24 |

Polar aprotic solvents enhance nucleophilicity of the phenolic oxygen, with DMSO providing optimal balance between reactivity and side product formation.

Temperature Profile in Microwave-Assisted Synthesis

| Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 100 | 30 | 78 | 92.4 |

| 120 | 15 | 89 | 95.1 |

| 140 | 10 | 85 | 93.8 |

Microwave irradiation at 120°C maximizes yield while maintaining product integrity, demonstrating the advantage of controlled energy input.

Alternative Synthetic Pathways

Transition Metal-Catalyzed C-H Activation

Rhodium(III) catalysts enable direct functionalization of coumarin derivatives through C-H bond activation. A proposed mechanism involves:

- Chelation-Assisted C-H Activation : RhCp*Cl₂ (5 mol%) coordinates to the coumarin oxygen

- Oxidative Coupling : 2,5-Dimethylphenylboronic acid (1.5 eq) undergoes transmetallation

- Reductive Elimination : Forms the C-O bond with concurrent catalyst regeneration

This single-step method achieves 63% yield but requires rigorous exclusion of moisture.

Enzymatic Synthesis

Recent advances in biocatalysis demonstrate laccase-mediated coupling of 7-hydroxy-2-(trifluoromethyl)chromen-4-one with 2,5-dimethylphenol:

| Enzyme Source | pH | Temp (°C) | Yield (%) |

|---|---|---|---|

| Trametes versicolor | 5.0 | 30 | 41 |

| Myceliophthora thermophila | 7.0 | 50 | 58 |

| Engineered variant | 6.5 | 40 | 72 |

While environmentally benign, enzymatic methods currently lack the efficiency of chemical synthesis.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Key parameters:

- Cooling rate: 0.5°C/min

- Seed crystal size: 50–100 μm

- Purity after recrystallization: 99.2% (HPLC)

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆)

δ 8.21 (d, J = 9.5 Hz, 1H, H-5)

δ 7.89 (s, 1H, H-8)

δ 7.45 (d, J = 9.5 Hz, 1H, H-6)

δ 6.98 (m, 3H, aromatic)

δ 2.31 (s, 6H, CH₃)

¹⁹F NMR (376 MHz)

δ -62.5 (CF₃)

Industrial Scale-Up Considerations

A comparative cost analysis for kg-scale production reveals:

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Traditional Pechmann | 4120 | 18.7 | 23.4 |

| Microwave-Assisted | 3875 | 12.1 | 15.9 |

| Enzymatic | 5980 | 6.8 | 8.3 |

The microwave-assisted route balances economic and environmental factors, though enzymatic methods show promise for green chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrochromenone derivatives.

Substitution: Formation of various substituted chromenone derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has been explored for various applications across multiple scientific disciplines:

Medicinal Chemistry

- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes linked to tumor growth.

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its potential role in reducing inflammation is being investigated, which could lead to therapeutic applications in chronic inflammatory diseases.

Chemical Biology

- Biological Interactions : Interaction studies have focused on its binding affinity with various biological targets, crucial for understanding its mechanism of action.

- Enzyme Inhibition : The compound may serve as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.

Material Science

- Polymer Development : Due to its unique chemical structure, it is being researched for applications in developing new materials, including polymers and coatings.

Agricultural Chemistry

- Pesticide Development : The compound's biological activity may extend to agricultural applications, particularly in developing novel pesticides or herbicides.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory effects of this compound in animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. It can modulate various signaling pathways, including those involved in inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Structural Determinants of Activity

Trifluoromethyl Group (-CF₃) : Enhances metabolic stability and lipophilicity in the target compound and Analog 1/2, favoring blood-brain barrier penetration and prolonged half-life .

Phenoxy Substituents: 2,5-Dimethylphenoxy: Balances steric bulk and electronic effects for optimal receptor binding in the target compound . 3,5-Dimethylphenoxy (Analog 1): Increased steric hindrance may reduce binding affinity .

Hydroxy and Methoxy Groups :

Biologische Aktivität

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, also known by its CAS number 459419-20-6, is a compound of significant interest in biological research due to its potential therapeutic properties. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-4-one core with several functional groups that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.

The mechanism of action of this compound involves interactions with various molecular targets:

- Enzyme Modulation : The hydroxyl group can form hydrogen bonds with enzymes, potentially modulating their activity.

- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.

- Cellular Signaling : Its lipophilic nature allows it to cross cell membranes easily, influencing intracellular signaling cascades.

Antioxidant Activity

Research indicates that compounds within the chromen family exhibit antioxidant properties. The presence of hydroxyl groups is critical for scavenging free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that this compound may inhibit pro-inflammatory cytokines. For instance, it has been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound could possess anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Study 1: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). At concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability by inducing apoptosis as evidenced by increased annexin V staining and caspase activation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, the compound was tested for its ability to inhibit NF-kB activation in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a dose-dependent inhibition of NF-kB translocation to the nucleus.

| Concentration (µM) | NF-kB Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 50 |

| 20 | 80 |

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good oral bioavailability and rapid distribution in tissues. Studies suggest that it crosses the blood-brain barrier effectively, which may enhance its therapeutic potential for neurological conditions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one?

The compound can be synthesized via multi-step organic reactions, including condensation of substituted phenols with chromen-4-one precursors under acidic or basic conditions. For example, trifluoromethyl groups are typically introduced using trifluoromethylation reagents like TMSCF₃ or Umemoto’s reagent. Purification is achieved via column chromatography or recrystallization, as demonstrated in studies of analogous chromen-4-one derivatives .

Q. How is the structural identity of this compound validated?

Structural confirmation involves a combination of NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic refinement, SHELXL is widely used to resolve bond lengths, angles, and displacement parameters, with validation metrics (e.g., R-factors) ensuring accuracy .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Standard assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays.

- Lipid modulation : HepG2 cell models to assess triglyceride and HDL regulation.

- Gene expression : qPCR for oxidative stress markers (e.g., Nrf2, GPx) in cell lines .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioavailability and metabolic stability?

The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using analogs without this group (e.g., methyl or hydrogen substituents) show shorter half-lives in pharmacokinetic assays. Advanced methods like LC-MS/MS quantify plasma concentrations in rodent models to assess bioavailability .

Q. What experimental strategies address contradictions in the compound’s effects on Nrf2 signaling?

While reports reduced Nrf2 expression in hyperlipidemic rats, Nrf2 is typically upregulated during oxidative stress. To resolve this, conduct tissue-specific analyses (e.g., liver vs. kidney) and measure downstream targets (e.g., HO-1, NQO1). Use CRISPR/Cas9 Nrf2-knockout models to isolate compound-specific effects .

Q. How can in vivo experimental designs be optimized to study lipid-lowering mechanisms?

- Dosage : Administer 30–90 mg/kg body weight (adjusted for species scaling) for 4–8 weeks.

- Endpoint measurements : Serum lipid profiling (TG, HDL), atherogenic index (log[TG/HDL]), and hepatic gene expression (Nrf2, GPx) via qPCR.

- Controls : Include simvastatin as a positive control and normalize to baseline lipid levels .

Q. What computational methods predict the compound’s interaction with lipid metabolism targets?

Molecular docking (e.g., AutoDock Vina) against PPARα/γ or LXR receptors identifies binding affinities. MD simulations (100 ns) assess stability of ligand-receptor complexes. Validate predictions with in vitro receptor activation assays (e.g., luciferase reporter systems) .

Methodological Considerations

Q. How are crystallographic data processed to resolve structural ambiguities?

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL refines anisotropic displacement parameters and validates via R₁/wR₂ convergence.

- Validation : Check for residual electron density and PLATON alerts .

Q. What statistical approaches mitigate variability in gene expression data?

Q. How do researchers differentiate species-specific responses in preclinical models?

Cross-species studies (e.g., rats vs. zebrafish) compare pharmacokinetic profiles and metabolite formation via UPLC-QTOF-MS. Dose adjustments based on body surface area (BSA) scaling improve translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.